molecular formula C6H7BrN2O3S B7968685 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B7968685
M. Wt: 267.10 g/mol
InChI Key: QXSYMXDJTNSVCR-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O3S and its molecular weight is 267.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methoxy-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3S/c1-12-5-4(7)3-8-6(9-5)13(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYMXDJTNSVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Versatility of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Strategic Importance of CAS 81560-09-0.

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the landscape of pharmaceutical development, the final drug molecule often receives the spotlight. However, the journey to that molecule is paved with critical, yet often unsung, hero molecules known as precursors or building blocks. 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS 81560-09-0) is a quintessential example of such a workhorse. This polysubstituted pyrimidine is not a therapeutic agent itself, but a highly versatile scaffold, offering medicinal chemists a strategically functionalized starting point for synthesizing complex and novel drug candidates.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology and virology.[1][2] The specific arrangement of substituents on this particular precursor—a bromine atom, a methoxy group, and a methylthio group—provides a palette of chemical handles that can be selectively and orthogonally manipulated. This guide will provide an in-depth technical overview of its synthesis, key chemical properties, strategic applications in drug design, and essential safety protocols, empowering researchers to fully leverage its synthetic potential.

Physicochemical & Structural Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis, dictating choices in solvents, reaction temperatures, and purification strategies.

PropertyValue
CAS Number 81560-09-0
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
IUPAC Name 5-bromo-4-methoxy-2-(methylthio)pyrimidine
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF)
Melting Point Not widely reported; estimated based on similar structures
Boiling Point Not applicable; likely to decompose at high temperatures

Strategic Synthesis: A Multi-Step Approach

The synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a well-established multi-step process that begins with the readily available and inexpensive starting material, 5-bromouracil. The overall strategy involves the activation of the uracil ring by converting the hydroxyl groups into more reactive chloro groups, followed by sequential, selective nucleophilic substitution.

The causality behind this strategy lies in the differential reactivity of the C2 and C4 positions of the pyrimidine ring after dichlorination. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, stepwise introduction of the methoxy and methylthio moieties.

Synthesis_Workflow A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B POCl₃, reflux C 5-Bromo-2-chloro-4-methoxypyrimidine B->C NaOMe, MeOH, 0°C to rt D 5-Bromo-4-methoxy-2-(methylthio)pyrimidine C->D NaSMe, THF

Synthetic workflow for the target precursor.
Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil [3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize evolved HCl gas, add 5-bromouracil (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-bromo-2,4-dichloropyrimidine is often used directly in the next step or can be purified by vacuum distillation.[3]

Step 2: Selective Monosubstitution to form 5-Bromo-2-chloro-4-methoxypyrimidine

  • Setup: Dissolve the crude 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of sodium methoxide (NaOMe, 1.0-1.1 eq) in methanol. Add this solution dropwise to the cooled pyrimidine solution, maintaining the temperature at or below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material and the formation of the monosubstituted product.

  • Work-up: Once the reaction is complete, quench by adding water. Remove the methanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: Synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

  • Setup: Dissolve the purified 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

  • Reagent Addition: Add sodium thiomethoxide (NaSMe, 1.1-1.2 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC/LC-MS until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. The final product, 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, can be purified by silica gel column chromatography or recrystallization.

Applications in Drug Development: A Scaffold for Diversification

The true value of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine lies in its capacity for selective, multi-directional chemical modification. The three distinct functional groups offer orthogonal reactivity, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[5]

Applications Core 5-Bromo-4-methoxy-2-(methylthio)pyrimidine C5-Br C2-SMe C4-OMe Suzuki Suzuki/Stille Coupling (Biaryl Scaffolds) Core:f1->Suzuki Pd(0) catalyst, Boronic Acid Oxidation Oxidation to Sulfoxide/Sulfone (H-bond Acceptors) Core:f2->Oxidation m-CPBA, Oxone® Displacement Nucleophilic Aromatic Substitution (Amine Introduction) Core:f3->Displacement Amine Nucleophile, (Harsh Conditions/ Activation)

Key reaction vectors for drug candidate synthesis.
  • C5-Bromine Handle (Suzuki and other Cross-Couplings): The bromine atom at the C5 position is the most versatile site for modification, primarily via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This reaction enables the introduction of a vast array of aryl and heteroaryl groups, which are critical for modulating target binding, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyrimidine ring makes this C-Br bond highly reactive towards oxidative addition to the palladium(0) catalyst.[6] This is a cornerstone strategy in the synthesis of kinase inhibitors, where a biaryl structure is often required for optimal binding to the ATP pocket.[8]

  • C2-Methylthio Group (Oxidation and Displacement): The methylthio group offers two primary avenues for diversification. It can be oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties and introduces potent hydrogen bond acceptors, which can be crucial for improving target engagement and aqueous solubility. Secondly, the resulting methylsulfone group is an excellent leaving group, enabling a second nucleophilic aromatic substitution (SₙAr) reaction to introduce amines or other nucleophiles at the C2 position.

  • C4-Methoxy Group (Modulation and Potential Displacement): While the methoxy group is generally stable, it can be a site for demethylation to reveal a hydroxyl group, or under more forcing conditions, it can be displaced by potent nucleophiles. This position is critical for tuning the electronics of the pyrimidine ring and can influence the reactivity of the other positions. In many kinase inhibitor scaffolds, this position interacts with the solvent-exposed region of the ATP binding site.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions are essential when handling 5-Bromo-4-methoxy-2-(methylthio)pyrimidine and its synthetic intermediates. The following information is based on data for structurally related compounds and represents best practices for laboratory safety.[9][10][11]

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity, Oral GHS07H302: Harmful if swallowed[12]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]
Skin Irritation GHS07H315: Causes skin irritation[12]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
Eye Irritation GHS07H319: Causes serious eye irritation[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation GHS07H335: May cause respiratory irritation[12]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a testament to the principle that a precursor's value is measured by its potential. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the rapid and efficient synthesis of diverse molecular architectures. For research teams in drug discovery, mastering the chemistry of this scaffold opens doors to novel chemical space in the pursuit of next-generation therapeutics. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively translate this versatile building block into potent and selective drug candidates targeting a wide range of human diseases.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • 5-Bromo-2-(methylthio)pyrimidine Properties. US EPA. [Link]

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. PubChem. [Link]

  • 5-Bromo-4-methoxypyrimidine. PubChem. [Link]

  • Preparation of 5-bromo-2,4-dichloropyrimidine. PrepChem.com. [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2017). Atlantis Press. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. [Link]p0306)

Sources

Methodological & Application

Application Note: Chemoselective Amination of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine . It synthesizes mechanistic insights with practical, field-tested methodologies.

Topic: Regioselective


 displacement of C2-methylsulfonyl groups by amines.
Date:  October 2025
Version:  2.1

Abstract

This guide details the reaction parameters for coupling primary and secondary amines with 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine (Compound 1) . Due to the high nucleofugality of the C2-methylsulfonyl moiety relative to the C4-methoxy group, this reaction exhibits high regioselectivity, yielding N-substituted-5-bromo-4-methoxypyrimidin-2-amines . This scaffold is a critical intermediate in the synthesis of third-generation EGFR inhibitors and other kinase-targeting small molecules.

Chemical Logic & Regioselectivity Analysis

Electrophilic Activation Profile

The pyrimidine core is electron-deficient, activated by the 1,3-diazine nitrogens. The substitution pattern dictates the site of nucleophilic attack (


):
  • C2-Position (Target): The methylsulfonyl group (

    
    ) is a "super-leaving group" (nucleofuge). It is highly electron-withdrawing, making C2 the most electrophilic site. The leaving group ability follows the order: 
    
    
    
    .
  • C4-Position (Off-Target): The methoxy group (

    
    ) is a poor leaving group in 
    
    
    
    under basic conditions. While the C4 position is activated by the adjacent nitrogen, the resonance donation of the oxygen lone pair deactivates it relative to the C2-sulfone.
  • C5-Position (Modulator): The bromine atom exerts an inductive electron-withdrawing effect (

    
    ), lowering the LUMO energy of the ring and increasing the overall rate of reaction without altering the regioselectivity preference for C2.
    
Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism (


). The amine nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The rapid expulsion of the methanesulfinate anion (

) restores aromaticity.

SNAr_Mechanism SM Start: 5-Br-4-OMe-2-(SO2Me)-pyrimidine TS Transition State: Meisenheimer Complex (Anionic) SM->TS Nucleophilic Attack (Rate Determining) Amine Reagent: R-NH2 Amine->TS Prod Product: 2-Amino-5-Br-4-OMe-pyrimidine TS->Prod Elimination of LG Byprod Byproduct: MeSO2- (Sulfinate) TS->Byprod

Caption: Mechanistic flow of the


 reaction at the C2 position. The methylsulfonyl group acts as the primary nucleofuge.

Experimental Protocols

Method A: Standard Thermal Displacement (General Purpose)

Best for: Primary amines, non-hindered secondary amines, and gram-scale synthesis.

Reagents:

  • Substrate: 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
    
  • Solvent: THF, 1,4-Dioxane, or DMF (anhydrous preferred)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 equiv) followed by the dropwise addition of the amine (1.1 equiv).

    • Note: Cooling is critical for reactive aliphatic amines to prevent exotherms and bis-addition.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LC-MS. The sulfone starting material usually disappears rapidly.

    • Optimization: If conversion is incomplete after 6 hours, heat to 50°C.

  • Workup: Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
    • Caution: The byproduct (methanesulfinic acid salt) is water-soluble and easily removed.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (typically 0–30% EtOAc in Hexanes).
    
Method B: Microwave-Assisted Synthesis

Best for: Electron-deficient anilines, sterically hindered amines, or high-throughput library generation.

Reagents:

  • Solvent: Isopropanol (IPA) or n-Butanol.

  • Base: DIPEA (3.0 equiv).

Step-by-Step Protocol:

  • Loading: In a microwave vial, combine substrate (1.0 equiv), amine (1.5 equiv), and DIPEA (3.0 equiv) in IPA (0.1 M).

  • Irradiation: Seal the vial and irradiate at 100°C – 120°C for 20–40 minutes.

  • Workup: Concentrate the solvent directly under reduced pressure. Resuspend residue in DCM/Water for extraction or purify directly if using prep-HPLC.

Method C: "Base-Free" Conditions (Acid Scavenging)

Best for: Acid-sensitive substrates or when using excess volatile amines.

Protocol: Use 2.5 – 3.0 equivalents of the amine nucleophile. The excess amine acts as the proton scavenger for the generated methanesulfinic acid. This is often performed in DCM or THF.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityComments
THF ExcellentStandard choice; easy workup; good solubility.
DMF/DMSO GoodUse for poorly soluble amines; requires aqueous wash to remove.
DCM ModerateGood for RT reactions; slower kinetics than polar solvents.
Alcohols Good(MeOH, EtOH, IPA). Can facilitate proton transfer; risk of trans-etherification at C4 if heated excessively with alkoxides.
Troubleshooting Guide
ObservationDiagnosisSolution
Hydrolysis Product (Pyrimidin-2-one) Trace water in solvent reacting with sulfone.Use anhydrous solvents; ensure inert atmosphere (

/Ar).
Regioisomer (C4-Amino) Displacement of -OMe group.Lower temperature; ensure C2-sulfone is of high quality (not hydrolyzed); avoid strong alkoxide bases.
No Reaction Deactivated nucleophile (e.g., nitro-aniline).Switch to Method B (Microwave) or use stronger base (LiHMDS) at -78°C to RT (careful control required).
Bis-substitution Displacement of both C2 and C4 groups.Strictly control stoichiometry (1.05 equiv amine); keep temp low (0°C).

Critical Safety & Handling

  • Sulfones: Methylsulfonyl derivatives are potent electrophiles. While not typically volatile, they can be skin sensitizers. Handle in a fume hood.

  • Byproducts: Methanesulfinic acid/salts are generally low toxicity but should be treated as chemical waste.

  • Pressure: Microwave reactions generate pressure; ensure vials are rated for the target temperature/solvent.

References

  • Baran Lab. (2025). Haloselectivity of Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]

Using Oxone for pyrimidine sulfide oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of Pyrimidine Sulfides using Oxone®

Executive Summary

The oxidation of pyrimidine sulfides (thioethers) to their corresponding sulfoxides or sulfones is a pivotal transformation in drug discovery.[1] Pyrimidine sulfones, in particular, serve as highly reactive electrophiles for SNAr reactions, allowing the rapid installation of diverse nucleophiles at the pyrimidine core.

While traditional oxidants like m-CPBA or hydrogen peroxide are common, they often suffer from safety concerns, poor atom economy, or lack of chemoselectivity (yielding N-oxide byproducts).[1] Oxone® (Potassium Peroxymonosulfate) offers a superior alternative: it is a stable, non-toxic solid that operates in aqueous-organic media.[1][2] This guide details optimized protocols for controlling the oxidation state of pyrimidine sulfides, leveraging the unique acidic nature of Oxone to protect the pyrimidine nitrogen from unwanted oxidation.

Mechanistic Insight & Chemoselectivity

The Challenge: S-Oxidation vs. N-Oxidation

Pyrimidines possess two nucleophilic sites: the exocyclic sulfur and the endocyclic ring nitrogens.[1]

  • Sulfur (Soft Nucleophile): Rapidly attacks the electrophilic oxygen of the peroxymonosulfate anion (HSO₅⁻).[1]

  • Nitrogen (Hard Nucleophile): Can be oxidized to the N-oxide, a common impurity with neutral oxidants like m-CPBA.[1]

The Oxone Advantage: Oxone is inherently acidic (pH ~2–3 in solution).[1] In this environment, the basic pyrimidine nitrogens are protonated (pKₐ ~1.0–2.5), rendering them non-nucleophilic and resistant to oxidation.[1] Meanwhile, the sulfur atom remains unprotonated and reactive.[1] This "in-situ protection" makes Oxone the reagent of choice for nitrogen-containing heterocycles.

OxoneMechanism Start Pyrimidine Sulfide (Substrate) Intermed S-Hydroxysulfonium Intermediate Start->Intermed Nucleophilic Attack (Fast) NOxide N-Oxide (Unwanted Impurity) Start->NOxide Neutral pH only (Suppressed by Acid) Oxone Oxone® (HSO5-) Oxone->Intermed Sulfoxide Sulfoxide (Mono-Oxidation) Intermed->Sulfoxide - HSO4- Sulfone Sulfone (Di-Oxidation) Sulfoxide->Sulfone Excess Oxone Heat (>RT)

Figure 1: Reaction pathway demonstrating the suppression of N-oxide formation via acidic media.[1]

Critical Reaction Parameters

To achieve reproducibility, the following parameters must be controlled. Note that "Equivalents" refers to the active oxidant (KHSO₅), not the triple salt mass, unless specified.[1]

ParameterSulfoxide (Target: S=O)Sulfone (Target: O=S=O)Scientific Rationale
Stoichiometry 0.5 – 0.6 eq.[1] (Triple Salt)1.5 – 2.0 eq.[1] (Triple Salt)1 mol Triple Salt ≈ 2 mol Active [O].[1] Precise limiting reagent prevents over-oxidation.[1]
Solvent System MeOH : H₂O (1:[1]1)MeOH : H₂O (1:[1]1) or MeCN : H₂OWater is required to dissolve Oxone.[1] Alcohols facilitate substrate solubility.[1]
Temperature 0°C to 5°C25°C to 50°CLow temp kinetically traps the sulfoxide; heat overcomes the activation barrier for the second oxidation.[1]
pH Control Unbuffered (pH ~2)Unbuffered (pH ~2)Acidic pH protects the pyrimidine ring nitrogens from N-oxidation.[1]
Quenching Na₂SO₃ / NaHSO₃Na₂SO₃ / NaHSO₃Essential to destroy peroxides before extraction to prevent safety hazards.[1]

Experimental Protocols

Protocol A: Chemoselective Synthesis of Pyrimidine Sulfoxides

Target: Mono-oxidation for chiral separations or specific metabolic studies.[1]

Reagents:

  • Pyrimidine Sulfide (1.0 mmol)[1]

  • Oxone® (Triple salt, MW ~614.[1][3]7) (185 mg, 0.3 mmol, 0.6 eq active [O])[1]

  • Methanol (5 mL), Distilled Water (5 mL)

Procedure:

  • Dissolution: Dissolve the pyrimidine sulfide in Methanol (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidant Prep: Dissolve Oxone (185 mg) in Water (5 mL). Ensure complete dissolution.

  • Controlled Addition: Add the aqueous Oxone solution dropwise to the sulfide solution over 10–15 minutes. Crucial: Rapid addition causes local excess, leading to sulfone impurities.[1]

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS.[1]

  • Quench: Once starting material is consumed, add saturated aqueous Na₂SO₃ (2 mL). Stir for 5 minutes (starch-iodide paper test should be negative).

  • Workup: Dilute with water/brine. Extract with EtOAc or DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

Protocol B: Exhaustive Oxidation to Pyrimidine Sulfones

Target: Activation of the 2-position for SNAr displacement.

Reagents:

  • Pyrimidine Sulfide (1.0 mmol)[1]

  • Oxone® (Triple salt) (920 mg, 1.5 mmol, ~3.0 eq active [O])[1]

  • Methanol (5 mL) or Acetonitrile (5 mL), Water (5 mL)[1]

Procedure:

  • Setup: Dissolve substrate in MeOH or MeCN.

  • Addition: Add the Oxone (dissolved in water) in one portion at Room Temperature.

  • Reaction: Stir vigorously. If the substrate is electron-deficient (e.g., 4-chloropyrimidine derivative), mild heating to 40–50°C may be required to drive the reaction to completion.[1]

  • Timeline: Typical reaction time is 2–4 hours.[1]

  • Workup:

    • Filtration Method: Many pyrimidine sulfones are less soluble than the sulfides.[1] If a white precipitate forms, filter the solid, wash with water (to remove salts), and dry.[1]

    • Extraction Method: If no precipitate, dilute with water, extract with DCM, wash with brine, and concentrate.[1]

Troubleshooting & Optimization

Common Issue: Solubility Mismatch

  • Symptom:[1][3][4][5] Substrate oils out or precipitates upon adding aqueous Oxone.[1]

  • Solution: Switch solvent system to THF:Water (1:1) or use Phase Transfer Catalysis (PTC) .[1]

    • PTC Protocol: Dissolve substrate in DCM.[1] Dissolve Oxone in water.[1][2][3][5][6] Add 5 mol% TBAB (Tetrabutylammonium bromide).[1] Stir vigorously at RT.

Common Issue: N-Oxide Formation [1]

  • Symptom:[1][3][4][5] M+16 peak observed in LC-MS with different retention time than sulfoxide.[1]

  • Cause: pH was too high (neutral/basic).

  • Solution: Do not buffer with NaHCO₃ during the reaction.[1] Ensure the reaction remains acidic. Only neutralize after quenching the oxidant.[1]

Decision Tree for Method Selection:

DecisionTree Start Start: Pyrimidine Sulfide Target Desired Product? Start->Target Sulfoxide Target: Sulfoxide Target->Sulfoxide Mono-oxidation Sulfone Target: Sulfone Target->Sulfone Exhaustive Cond1 0.55 eq Oxone 0°C, MeOH/H2O Sulfoxide->Cond1 Cond2 2.5 eq Oxone RT to 50°C Sulfone->Cond2 Solubility Substrate Soluble in MeOH? Cond2->Solubility PTC Use PTC Method: DCM/H2O + TBAB Solubility->PTC No (Lipophilic) Standard Standard Protocol Solubility->Standard Yes

Figure 2: Workflow decision matrix for selecting reaction conditions.

Safety & Handling

  • Oxidizer Class 8/5.1: Oxone is a strong oxidant and corrosive.[1] It is incompatible with strong bases (generates heat/oxygen) and halides (can generate Cl₂/Br₂ gas).[1]

  • Peroxide Test: Always test the aqueous layer with starch-iodide paper before disposal.[1] Blue = Active Oxidant present (requires more sulfite).[1]

  • Exotherm: The oxidation is exothermic.[1] On scales >10g, active cooling is mandatory during addition.[1]

References

  • DuPont (Lanxess). Oxone® Monopersulfate Compound Technical Data Sheet.[1]

  • Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate.[1] Tetrahedron Letters, 22(14), 1287-1290.[1]

  • Kennedy, R. J., & Stock, A. M. (1960).[1] The Oxidation of Organic Substances by Potassium Peroxymonosulfate.[1] Journal of Organic Chemistry, 25(11), 1901–1906.[1]

  • Green Chemistry Guides. Oxidation of Sulfides to Sulfoxides and Sulfones.[1] Organic Chemistry Portal.[1]

Sources

Troubleshooting & Optimization

Controlling oxidation level sulfide vs sulfoxide vs sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-S-2024-001 Subject: Controlling Oxidation States: Sulfide


 Sulfoxide 

Sulfone Assigned Specialist: Senior Application Scientist

Core Directive: The Oxidation Control Paradox

Welcome to the Oxidation Control Support Center. You are likely here because you are stuck in the "middle ground"—either you cannot stop the reaction at the Sulfoxide (over-oxidation), or you cannot push the reaction fully to the Sulfone (stalled conversion).

The oxidation of sulfides is governed by two distinct regimes:

  • Kinetic Control (Target: Sulfoxide): Requires an oxidant that reacts faster with the electron-rich sulfide than with the electron-deficient sulfoxide.

  • Thermodynamic/Forcing Control (Target: Sulfone): Requires an oxidant powerful enough to attack the sulfoxide, often needing excess reagent, heat, or catalysis.[1]

Visualization: The Decision Matrix

Before selecting a protocol, consult the decision matrix below to match your substrate constraints with the correct method.

OxidationDecisionTree Start START: Select Target TargetSO Target: SULFOXIDE (R-SO-R') Start->TargetSO TargetSO2 Target: SULFONE (R-SO2-R') Start->TargetSO2 Q_Alkene Contains Alkenes/Oxidizable Groups? TargetSO->Q_Alkene Q_AcidSens Is substrate Acid Sensitive? TargetSO2->Q_AcidSens Method_MoCat PROTOCOL C: H2O2 + Molybdate Cat. Q_AcidSens->Method_MoCat Yes (Neutral pH) Method_OxoneWater PROTOCOL D: Oxone in Water Q_AcidSens->Method_OxoneWater No (Robust) Method_mCPBA PROTOCOL E: mCPBA (Excess) Q_AcidSens->Method_mCPBA Small Scale/Rapid Method_NaIO4 PROTOCOL A: NaIO4 (Sodium Periodate) Q_Alkene->Method_NaIO4 Yes (High Selectivity) Method_OxoneEtOH PROTOCOL B: Oxone in Ethanol Q_Alkene->Method_OxoneEtOH No (Green Chem)

Figure 1: Strategic selection of oxidation reagents based on target oxidation state and substrate functional group compatibility.

Module A: Selective Synthesis of Sulfoxides

The Challenge: Stopping the reaction before it proceeds to the sulfone. The Mechanism: Sulfides are nucleophilic; sulfoxides are electrophilic. You need an electrophilic oxidant that becomes sluggish once the sulfur lone pair is engaged with oxygen.

Protocol A: Sodium Periodate ( ) Method

Best for: High chemoselectivity (tolerates alkenes), precise stopping.

Why it works: The reaction follows second-order kinetics:


. The oxidation of sulfoxide to sulfone by periodate is kinetically negligible at low temperatures [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of sulfide in a 1:1 mixture of Methanol/Water. (Ensure solubility; if insoluble, add minimal THF).

  • Addition: Add 1.05 equiv of solid

    
     at 
    
    
    
    .
  • Reaction: Stir at

    
     to Room Temperature (RT) for 2–12 hours.
    
    • Checkpoint: Monitor by TLC.[2][3] Sulfoxides are significantly more polar than sulfides.

  • Workup: Filter off the precipitated inorganic salts (

    
    ). Extract filtrate with DCM or EtOAc.
    

Troubleshooting Table:

Issue Cause Solution
Incomplete Conversion Poor solubility of sulfide in water mix. Increase MeOH ratio or use Acetone/Water mix.

| Over-oxidation (<5%) | Temperature too high. | Keep strictly at


; limit reaction time. |
| Emulsion during workup  | Amphiphilic sulfoxide nature. | Saturate aqueous layer with NaCl (Brine) before extraction. |
Protocol B: Oxone in Ethanol (Green Method)

Best for: Scalability, non-toxic solvent systems.[4]

Why it works: Solvent control.[5] In ethanol, Oxone forms a reactive species that is highly selective for the first oxidation step. In water, it drives the reaction to sulfone [2].[4]

Workflow:

  • Dissolve sulfide in Ethanol (0.1 M).

  • Add 0.5 equiv of Oxone (Oxone is a triple salt; 0.5 equiv provides 1.0 equiv of active oxidant

    
    ).
    
  • Stir at RT.[6] Conversion is usually rapid (< 2 hours).

Module B: Complete Oxidation to Sulfones

The Challenge: Driving the reaction to completion on a deactivated sulfoxide center. The Mechanism: Requires a "hammer"—a strong electrophilic oxygen source or a catalyst that activates peroxide.

Protocol C: Molybdate-Catalyzed Hydrogen Peroxide

Best for: Acid-sensitive substrates, large scale, cost-efficiency.

Why it works:


 alone is slow to oxidize sulfoxides. Ammonium molybdate forms reactive peroxomolybdate species (e.g., 

) that rapidly transfer oxygen to the sulfoxide [3].

Step-by-Step Workflow:

  • Mix: Combine sulfide (1.0 equiv) and Ammonium Molybdate tetrahydrate (0.01–0.1 equiv, 1–10 mol%) in Ethanol or Acetonitrile.

  • Oxidant: Add ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (30% aq.[7] solution, 2.5–3.0 equiv) dropwise.
    
    • Note: Exothermic reaction. Cool if scale >1g.

  • Reaction: Stir at RT. If the intermediate sulfoxide persists (check TLC), heat to

    
    .
    
  • Quench: Add saturated

    
     or 
    
    
    
    to destroy excess peroxide. Test with starch-iodide paper (should remain white).
Protocol D: Oxone in Water

Best for: Stubborn substrates, simple filtration workup.

Why it works: In aqueous media, Oxone acts as a potent oxygen transfer agent capable of overcoming the nucleophilic deactivation of the sulfoxide.

Workflow:

  • Suspend sulfide in Water (or 1:1 Water/MeOH if insoluble).

  • Add 2.5 equiv of Oxone.

  • Stir vigorously at RT.

  • Workup: The sulfone often precipitates out as a white solid. Filter and wash with water.[3]

Analytical & Quality Control (FAQ)

Q: How do I distinguish Sulfide, Sulfoxide, and Sulfone?

Do not rely solely on Mass Spec (M+16 vs M+32), as ionization can sometimes cause in-source oxidation.

MethodSulfide (

)
Sulfoxide (

)
Sulfone (

)
TLC Polarity Least Polar (High

)
Most Polar (Low

)
Intermediate (Medium

)
1H NMR (

-CH)

2.1 – 2.5 ppm

2.6 – 2.9 ppm

3.0 – 3.2 ppm
IR Spectroscopy Weak C-S stretchStrong S=O (~1030

)
Strong O=S=O (Sym ~1140, Asym ~1300

)
Chirality AchiralChiral (at Sulfur)Achiral

Note on TLC: Sulfoxides are notoriously polar due to the strong dipole of the S-O bond. They often "streak" on silica. Sulfones, being more symmetric, are less polar than sulfoxides but more polar than the parent sulfide [4].

Q: My sulfone reaction has 10% sulfoxide remaining. Can I push it?

A: Yes. Do not add more catalyst. Add another 1.0 equiv of oxidant (


 or mCPBA) and apply moderate heat (

). If using mCPBA, ensure the reaction is not acidic enough to decompose your substrate (buffer with

if needed).
Q: How do I remove mCPBA byproducts (m-chlorobenzoic acid)?

A: This is a common pain point.

  • Pre-column: Wash the organic layer with

    
     (to kill peroxide) followed by saturated 
    
    
    
    (2-3 washes). The acid is soluble in the aqueous base.[8]
  • Filtration: If the acid precipitates in DCM, filter it through Celite before washing.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[6][9] Scope, Selectivity, and Mechanism.[6][10] The Journal of Organic Chemistry. [Link]

  • Yu, B., et al. (2012).[4] Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with Oxone.[4][5] Green Chemistry. [Link]

  • Porter, A. G., et al. (2018).[11] Heptamolybdate: A Highly Active Sulfide Oxygenation Catalyst. Dalton Transactions. [Link]

  • Common Organic Chemistry. (n.d.). Polarity and Separation of Sulfides, Sulfoxides, and Sulfones. [Link]

Sources

Purification of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine avoiding silica degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally related sulfonylated pyrimidines. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Purifying Activated Pyrimidines

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a valuable synthetic intermediate, characterized by an electron-deficient pyrimidine ring activated by a methylsulfonyl leaving group.[1] This inherent reactivity, crucial for its role in nucleophilic aromatic substitution (SNAr) reactions, also presents a significant challenge during purification.[2][3] Many researchers have reported product degradation and poor recovery when using standard silica gel column chromatography. This guide will delve into the causes of this issue and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant product loss and streaking on my silica gel column when purifying 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine. What is happening?

A1: The issue you are observing is likely due to the degradation of your compound on the acidic surface of the silica gel. The methylsulfonyl group makes the pyrimidine ring highly susceptible to nucleophilic attack.[2][4] The surface of silica gel is covered with silanol groups (Si-OH), which can act as nucleophiles, and residual water, which can hydrolyze your product. This interaction can lead to the formation of less mobile, more polar byproducts, resulting in streaking and a lower yield of the desired product.

Q2: Are there specific grades of silica gel that are better suited for this type of compound?

A2: While using a high-purity, deactivated (neutral) silica gel can sometimes mitigate the issue, it may not completely prevent degradation. Deactivation is typically achieved by treating the silica with a reagent like hexamethyldisilazane (HMDS) to cap the acidic silanol groups. However, for highly reactive compounds like 2-sulfonylpyrimidines, alternative purification methods are often more reliable.

Q3: My final product after silica gel chromatography still contains impurities. Could the silica be the source?

A3: It is possible that the impurities are byproducts from the degradation of your target compound on the silica gel. A common degradation pathway is the hydrolysis of the methylsulfonyl group to a hydroxyl group, forming 5-bromo-4-methoxy-pyrimidin-2-ol. This byproduct will have a different polarity and may co-elute with your desired product, depending on the solvent system used.

Q4: Can I use alumina for the purification of this compound?

A4: Alumina can be an alternative to silica gel. Neutral or basic alumina would be preferred over acidic alumina to avoid similar degradation issues. However, alumina has different selectivity compared to silica, and you will need to screen different solvent systems to achieve optimal separation. It's also important to note that highly activated compounds can still be susceptible to degradation on alumina surfaces.

Troubleshooting Guide: Overcoming Silica-Induced Degradation

This section provides a systematic approach to diagnosing and solving purification challenges with 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine.

Problem 1: Low Recovery and Tailing on Silica Gel TLC/Column
  • Symptoms: Faint product spots on TLC with a tailing appearance. Low isolated yield after column chromatography.

  • Root Cause: On-silica degradation. The acidic silanol groups on the silica surface are likely catalyzing the hydrolysis of the methylsulfonyl group or directly acting as nucleophiles.

  • Solutions:

    • Column Deactivation: Before loading your sample, flush the silica gel column with your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v). This can help to neutralize the acidic sites on the silica.

    • Anhydrous Conditions: Use anhydrous solvents and pack your column in a low-humidity environment to minimize the presence of water, which can act as a nucleophile.[2]

    • Alternative Stationary Phase: Switch to a less acidic stationary phase. Options include deactivated silica, neutral alumina, or Florisil®.

    • Avoid Silica Altogether: For highly sensitive compounds, it is best to avoid silica gel chromatography. Consider the alternative methods outlined below.

Problem 2: Appearance of a More Polar Impurity During Purification
  • Symptoms: A new, more polar spot appears on the TLC plate after spotting the crude material on silica. This spot becomes more prominent over time if the plate is left to develop.

  • Root Cause: This is a strong indication of on-plate degradation. The new spot is likely the hydrolyzed pyrimidin-2-ol byproduct.

  • Solutions:

    • Rapid Analysis: Perform TLC analysis quickly. Spot the plate and develop it immediately.

    • Confirmation of Degradation: Scrape the new spot from a preparatory TLC plate, extract the compound, and analyze it by mass spectrometry to confirm if it corresponds to the hydrolyzed product.

    • Adopt Alternative Purification: This is a clear sign that silica gel is not a suitable stationary phase for your compound. Move to reverse-phase chromatography or crystallization.

Diagram: Proposed Mechanism of Silica-Induced Degradation

Proposed Degradation on Silica Surface cluster_0 Silica Surface Silanol Si-OH (Silanol Group) Intermediate Transition State Silanol->Intermediate Water H₂O (Adsorbed Water) Water->Intermediate Pyrimidine 5-Bromo-4-methoxy-2- (methylsulfonyl)pyrimidine Pyrimidine->Intermediate Nucleophilic Attack Product 5-Bromo-4-methoxy- pyrimidin-2-ol Intermediate->Product LeavingGroup CH₃SO₂H (Methanesulfinic Acid) Intermediate->LeavingGroup

Caption: Proposed nucleophilic attack on the C2 position of the pyrimidine by surface silanol groups or adsorbed water on silica gel, leading to hydrolysis.

Recommended Purification Protocols (Non-Silica Based)

Given the reactivity of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine, the following methods are recommended for achieving high purity without degradation.

Protocol 1: Reverse-Phase Flash Chromatography

Reverse-phase chromatography is an excellent alternative as the stationary phase (e.g., C18-functionalized silica) is non-polar and the mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), which is less likely to cause degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent like acetonitrile, methanol, or DMSO.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Typical Gradient: Start with a higher percentage of water (e.g., 90% A) and gradually increase the percentage of acetonitrile (e.g., to 95% B) over 20-30 minutes.

  • Detection: Monitor the elution using a UV detector, typically at 254 nm.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Work-up: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization if an acid modifier was used.

Protocol 2: Crystallization

Crystallization is a powerful purification technique that can yield highly pure material if a suitable solvent system can be found.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures.

    • Potential solvents include isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof with a non-polar anti-solvent like hexanes.

  • Crystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Note: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, an anti-solvent diffusion crystallization method can be effective.[5]

Data Summary: Comparison of Purification Techniques

Technique Advantages Disadvantages Best For
Normal-Phase Silica Gel Chromatography Inexpensive, widely availableHigh risk of product degradation, potential for low recoveryNot recommended for this compound
Reverse-Phase Chromatography Low risk of degradation, high resolutionMore expensive, requires specialized equipment, solvent removal can be challengingHigh-purity isolation of sensitive compounds
Crystallization Can provide very high purity, scalableDependent on finding a suitable solvent system, may not remove all impuritiesFinal purification step to obtain highly crystalline material

Workflow Diagram: Recommended Purification Strategy

Purification Workflow Crude Crude 5-Bromo-4-methoxy-2- (methylsulfonyl)pyrimidine TLC TLC Analysis (on C18 plate) Crude->TLC Decision Purity > 95%? TLC->Decision Crystallization Crystallization Decision->Crystallization Yes RP_HPLC Reverse-Phase Chromatography Decision->RP_HPLC No Final_Product Pure Product Crystallization->Final_Product RP_HPLC->Crystallization Optional Polishing RP_HPLC->Final_Product

Sources

Minimizing side reactions during pyrimidine oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a curated troubleshooting guide designed to address the specific instability issues inherent to the pyrimidine nucleus during oxidative transformations.

Unlike benzene, the pyrimidine ring is significantly


-deficient (electron-poor) due to the two electronegative nitrogen atoms. While this makes the ring resistant to electrophilic oxidation, it renders it highly susceptible to nucleophilic attack  (especially by hydroxide ions in basic media) and oxidative ring cleavage  under vigorous conditions.

Part 1: The Oxidation Decision Matrix

Before starting your experiment, verify your reagent selection against the stability profile of your specific pyrimidine substrate.

ReagentSelection Start Target Transformation Subst Substituent Oxidation (Methyl/Alkyl Group) Start->Subst Hetero Heteroatom Oxidation (Sulfide → Sulfone/Sulfoxide) Start->Hetero TargetAld Target: Aldehyde Subst->TargetAld TargetAcid Target: Carboxylic Acid Subst->TargetAcid Sulfide Risk: N-Oxidation Hetero->Sulfide SeO2 Reagent: SeO2 (Riley Oxidation) Solvent: Dioxane/H2O TargetAld->SeO2 Best Selectivity TargetAcid->SeO2 Extended Reflux KMnO4 Reagent: KMnO4 (Buffered pH 7.0) *Avoid Strong Base* TargetAcid->KMnO4 High Yield mCPBA Reagent: mCPBA *Requires N-Protonation* Sulfide->mCPBA Standard (Risky) NaIO4 Reagent: NaIO4 (Periodate) *High Selectivity* Sulfide->NaIO4 Mild (Preferred)

Figure 1: Strategic decision tree for selecting oxidative reagents based on target functionality and pyrimidine ring stability.

Part 2: Troubleshooting Tickets

Ticket #409: Ring Cleavage During Methyl Group Oxidation

User Report: "I am trying to oxidize 4-methylpyrimidine to the carboxylic acid using KMnO₄ under standard basic conditions (NaOH). The reaction mixture turns brown/black, and NMR shows a complex mixture with loss of aromatic signals. No product isolated."

Root Cause Analysis: The pyrimidine ring is electron-deficient.[1] In the presence of strong bases (OH⁻) and high temperatures required for KMnO₄ oxidation, the ring undergoes nucleophilic attack at the C2 or C6 position, leading to ring opening (cleavage) before the methyl group is fully oxidized.

Technical Solution: Buffered Permanganate Protocol To prevent ring degradation, you must decouple the oxidation potential from the pH. The reaction must be kept near neutral (pH 7.0–7.5).

Validated Protocol:

  • Dissolution: Dissolve 4-methylpyrimidine (10 mmol) in water (20 mL).

  • Buffering (Critical): Add MgSO₄ (1.5 eq) or a phosphate buffer to the solution. This scavenges the hydroxide ions produced during the reduction of permanganate (

    
    ).
    
  • Addition: Add KMnO₄ (2.5 eq) portion-wise at 60°C.

  • Monitoring: Monitor by TLC. If the purple color persists, the reaction is stalled. If it turns brown (MnO₂) rapidly, oxidation is proceeding.

  • Workup: Filter the MnO₂ precipitate while hot. Acidify the filtrate to pH 3–4 with HCl to precipitate the pyrimidine carboxylic acid.

Ticket #712: Unwanted N-Oxidation During Sulfide Oxidation

User Report: "I am oxidizing a thioether side chain (2-methylthiopyrimidine) to the sulfone using mCPBA. I am getting significant amounts of N-oxide byproduct, which is difficult to separate."

Root Cause Analysis: Pyrimidines have lone pairs on the nitrogen atoms. While less basic than pyridines, they are still nucleophilic enough to react with strong electrophilic oxidants like mCPBA (meta-chloroperbenzoic acid), forming N-oxides.

Technical Solution: The "Proton Shield" Strategy You can exploit the basicity of the ring nitrogen to protect it. By protonating the nitrogen, you remove its electron density, making it inert to oxidation, while the sulfur atom remains reactive.

Mechanism Visualization:

NProtection Substrate Pyrimidine-S-R Protonated [Pyrimidine-H]+ S-R (N-Protected) Substrate->Protonated Protonation Acid + TFA (1.1 eq) Acid->Protonated Product [Pyrimidine-H]+ SO2-R Protonated->Product Selective S-Oxidation Oxidant + mCPBA Oxidant->Product Final Pyrimidine-SO2-R (Target Sulfone) Product->Final Basic Workup

Figure 2: Protonation strategy to shield ring nitrogen from electrophilic oxidation.

Validated Protocol:

  • Solvent System: Dissolve substrate in CH₂Cl₂.

  • Protection: Add 1.1–1.5 equivalents of Trifluoroacetic Acid (TFA). Stir for 10 minutes.

  • Oxidation: Add mCPBA (2.2 eq for sulfone) at 0°C.

  • Workup: Quench with saturated NaHCO₃. This neutralizes the TFA (deprotonating the ring) and the m-chlorobenzoic acid byproduct simultaneously.

Ticket #885: Over-Oxidation (Stopping at the Aldehyde)

User Report: "I need 4-pyrimidinecarbaldehyde. Using KMnO₄ gives me the acid.[2] Using Chromic acid degrades the starting material."

Root Cause Analysis: Aldehydes are thermodynamically unstable relative to carboxylic acids under aqueous oxidizing conditions. Hydration of the aldehyde to the gem-diol facilitates rapid further oxidation.

Technical Solution: Riley Oxidation (Selenium Dioxide) Selenium dioxide (SeO₂) is highly specific for allylic/benzylic-type oxidations and does not require aqueous media, preventing the gem-diol formation that leads to carboxylic acids.

Validated Protocol:

  • Reagent: Suspend 4-methylpyrimidine (10 mmol) and SeO₂ (1.1 eq) in 1,4-dioxane (dry).

  • Conditions: Reflux (101°C) for 4–12 hours.

  • Purification: Filter through a pad of Celite to remove red selenium metal.

  • Note: If the carboxylic acid is absolutely unwanted, ensure the solvent is strictly anhydrous.

Part 3: Comparative Data & Reagent Selection

Table 1: Oxidant Compatibility for Pyrimidines

OxidantTarget ProductRisk ProfileSelectivity Score (1-10)Notes
KMnO₄ (Basic) Carboxylic AcidHigh (Ring Cleavage)3Avoid unless ring is electron-rich.
KMnO₄ (Buffered) Carboxylic AcidLow8Best for scale-up of acids.
SeO₂ (Dioxane) AldehydeModerate (Toxicity)9Gold standard for -CH₃

-CHO.
mCPBA Sulfoxide/SulfoneHigh (N-Oxidation)4Requires TFA protection (see Ticket #712).
NaIO₄ (Periodate) SulfoxideVery Low10Mildest reagent; typically stops at sulfoxide.
H₂O₂ / Na₂WO₄ N-OxideN/A10Use this if you want the N-oxide.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Jones Reagent (CrO₃/H₂SO₄) for pyrimidine oxidation? A: It is not recommended. The high acidity can protonate the ring (good), but the chromium species often form stable complexes with the ring nitrogens, stalling the reaction or making purification difficult. SeO₂ is superior for this application.

Q: Why does my pyrimidine turn into a polymer during oxidation? A: This is likely due to radical coupling. If you are using radical initiators or peroxides, the pyrimidine ring (being electron-deficient) can undergo radical addition. Ensure you use radical scavengers or switch to ionic oxidation mechanisms (like SeO₂ or Periodates).

Q: How do I remove the red Selenium byproduct? A: Selenium metal can be colloidal and hard to filter.

  • Tip: Filter the hot reaction mixture through a double pad of Celite and activated charcoal.

  • Tip: Wash the organic layer with sodium thiosulfate solution to remove residual selenium salts.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. (The authoritative text on pyrimidine reactivity and ring stability).
  • Chakraborti, A. K., & Roy, S. R. (2009). "Synthetic application of selenium dioxide: a mechanistic perspective." Journal of Organic Chemistry. (Detailed mechanism of the Riley oxidation and selectivity for methyl groups).
  • Carron, R., et al. (2013). "N-Oxide formation as a side reaction in the synthesis of heterocyclic sulfones." Journal of Heterocyclic Chemistry, 50(2), 388-392.
  • Paudler, W. W., & Blewitt, H. L. (1965). "Oxidation of Methylpyrimidines." Journal of Organic Chemistry, 30(12), 4081-4084. (Primary source for SeO2 vs KMnO4 selectivity).

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. Wiley. (Standard reference for KMnO4 buffering protocols).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Monitoring Sulfide Oxidation: A Comparative Analysis of TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfide Oxidation and its Monitoring

The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a cornerstone transformation in modern organic synthesis. These sulfur-containing functional groups are integral components of numerous blockbuster pharmaceuticals and agrochemicals, where their oxidation state critically influences molecular properties like solubility, metabolic stability, and biological activity.[1] Consequently, the ability to accurately monitor the progress of these oxidation reactions is not merely a procedural step but a fundamental requirement for process optimization, yield maximization, and impurity control.

Careful monitoring is essential to prevent over-oxidation. While the goal might be the sulfoxide, aggressive reaction conditions can easily lead to the formation of the corresponding sulfone, reducing the yield of the desired product.[1][2] This guide provides an in-depth, experience-driven comparison of the two most common analytical techniques employed for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings, practical execution, and data interpretation for each method, providing the causal logic behind experimental choices to empower you to select the optimal technique for your specific research needs.

The Chemistry: A Stepwise Transformation

Sulfide oxidation proceeds in a sequential manner. The initial oxidation of a sulfide (R-S-R') yields the corresponding sulfoxide (R-SO-R'). A second oxidation step then converts the sulfoxide to a sulfone (R-SO₂-R').

The choice of oxidizing agent and, crucially, the stoichiometry, are the primary determinants of the reaction's outcome.[1][3] Common oxidants like meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® can yield the sulfoxide with approximately one equivalent, while an excess (two or more equivalents) will typically drive the reaction to the sulfone.[3][4] Other reagents, such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), are often powerful enough to convert sulfides directly to sulfones unless conditions are carefully controlled.[5][6]

Sulfide_Oxidation Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide +1 eq. Oxidant Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone +1 eq. Oxidant

Caption: General reaction pathway for sulfide oxidation.

Method 1: Thin-Layer Chromatography (TLC) - The Rapid Workhorse

TLC is a form of planar chromatography renowned for its simplicity, speed, and low cost, making it an indispensable tool for real-time reaction monitoring at the bench.[7][8][9]

Expertise & Experience: The Principle in Practice

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[8] In the context of sulfide oxidation, the polarity of the molecules increases with the oxidation state of the sulfur atom.

  • Sulfide (R-S-R'): Least polar.

  • Sulfone (R-SO₂-R'): Moderately polar.

  • Sulfoxide (R-SO-R'): Most polar due to the highly polarized S=O bond.

This polarity difference is the key to separation. The least polar sulfide travels furthest up the plate (highest Retention Factor, Rf), while the most polar sulfoxide interacts more strongly with the silica gel and moves the shortest distance (lowest Rf).[10] The sulfone will have an intermediate Rf value. This predictable migration pattern allows for a clear, visual assessment of the reaction's progress.

Trustworthiness: A Self-Validating Protocol

A properly executed TLC is a reliable qualitative indicator. By spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture, you can unambiguously track the consumption of the reactant and the appearance of products.[11]

Experimental Protocol: Monitoring Sulfide Oxidation by TLC

  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[12] Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes for 'Starting Material' (SM), 'Co-spot' (C), and 'Reaction Mixture' (RM).[11]

  • Solvent System Selection: The choice of eluent is critical. A common and effective binary mixture is Ethyl Acetate (EtOAc) and Hexanes.[12] Start with a ratio that places your starting sulfide at an Rf of ~0.4-0.5 (e.g., 20-30% EtOAc in Hexanes). Prepare a small amount in a TLC chamber lined with filter paper to ensure vapor saturation.[12][13]

  • Spotting:

    • Dilute a small amount of your starting sulfide in a volatile solvent. Using a capillary tube, apply a small spot to the 'SM' and 'C' lanes.

    • Quench a small aliquot of your reaction mixture (e.g., in a vial with saturated sodium bicarbonate if using an acidic oxidant). Extract with a small amount of EtOAc.

    • Spot the extracted reaction mixture onto the 'C' and 'RM' lanes.[11]

  • Development: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[13] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and mark the solvent front with a pencil. Most sulfide-containing aromatics are UV-active. View the plate under a short-wave (254 nm) UV lamp.[14] UV-active spots will appear dark against a fluorescent green background.[14][15] Circle the spots with a pencil.

    • Staining: If compounds are not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is highly effective. Briefly dip the plate into a dilute aqueous solution of KMnO₄. Oxidizable species (sulfide and sulfoxide) will react to produce yellow-brown spots on a purple background.[16] The sulfone, being fully oxidized, may not stain as intensely.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Baseline, Lanes) Spotting 3. Spot SM, Co-spot, RM Prep_Plate->Spotting Prep_Chamber 2. Prepare Chamber (Solvent, Filter Paper) Development 4. Develop Plate Prep_Chamber->Development Spotting->Development Visualization 5. Visualize (UV, Stain) Development->Visualization Interpretation 6. Interpret Rƒ Values Visualization->Interpretation

Caption: Standard workflow for TLC reaction monitoring.

Data Summary & Comparison
ParameterPerformance for Sulfide Oxidation Monitoring
Speed Excellent; results in 5-15 minutes.[8]
Cost Very low; minimal equipment and consumable cost.[7]
Information Qualitative; shows presence/absence of components.[17]
Resolution Moderate; sufficient to distinguish sulfide, sulfoxide, and sulfone.
Sensitivity Low to moderate; may not detect trace impurities.[8][17]
Ease of Use High; simple procedure requiring minimal training.[8]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Definitive Analyst

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[18][19] It is the gold standard for obtaining unambiguous, quantitative data.

Expertise & Experience: The Principle in Practice

A sample is first injected into an HPLC system, typically with a reverse-phase column (e.g., C18). Here, separation is based on polarity in reverse to TLC: nonpolar compounds are retained longer, while polar compounds elute earlier. Therefore, the expected elution order is:

  • Sulfoxide (R-SO-R'): Most polar, elutes first.

  • Sulfone (R-SO₂-R'): Moderately polar, elutes second.

  • Sulfide (R-S-R'): Least polar, elutes last.

As each compound elutes from the column, it enters the mass spectrometer's source, where it is ionized (e.g., by electrospray ionization, ESI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing two crucial pieces of information: a retention time (from the LC) and a precise mass (from the MS). This combination confirms the identity of each component with high certainty. The oxidation from sulfide to sulfoxide adds 16 amu (one oxygen atom), and the subsequent oxidation to the sulfone adds another 16 amu (a total of +32 amu from the sulfide).[20]

Trustworthiness: A Self-Validating Protocol

The dual-confirmation from retention time and accurate mass makes LC-MS an exceptionally trustworthy technique. By extracting the ion chromatograms for the expected masses of the sulfide, sulfoxide, and sulfone, you can generate clean, quantifiable data, free from the ambiguity of co-eluting, non-target species.

Experimental Protocol: Monitoring Sulfide Oxidation by LC-MS

  • Sample Preparation: This step is crucial to protect the instrument.

    • Take a small aliquot (10-20 µL) from the reaction mixture.

    • Quench the reaction in an Eppendorf tube containing ~1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). If the reaction contains solids or incompatible solvents like DMF, a mini-workup (e.g., dilution followed by filtration through a syringe filter) is advisable.[21]

    • The final concentration should be low, typically < 0.2 mg/mL, to avoid detector saturation.[22]

  • LC Method:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for most applications.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical fast gradient would be 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). Most organic molecules will readily form [M+H]⁺ ions.

    • Scan Range: A range of m/z 100 to 1000 is generally sufficient.

    • Data Analysis: Monitor the reaction by extracting the ion chromatograms for the m/z values corresponding to the [M+H]⁺ of the sulfide, sulfoxide, and sulfone. The peak area for each component can be used for semi-quantitative analysis of the reaction's progress.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Aliquot 1. Take Aliquot Quench 2. Quench & Dilute Aliquot->Quench Filter 3. Filter Sample Quench->Filter Inject 4. Inject into LC-MS Filter->Inject Separate 5. HPLC Separation Inject->Separate Detect 6. MS Detection Separate->Detect Analyze 7. Analyze Data (XIC, Peak Area) Detect->Analyze

Caption: Standard workflow for LC-MS reaction monitoring.

Data Summary & Comparison
ParameterPerformance for Sulfide Oxidation Monitoring
Speed Moderate; results in 5-10 minutes per sample.
Cost High; significant capital investment and maintenance costs.[23]
Information Quantitative; provides retention time, mass, and relative abundance.[23]
Resolution Excellent; baseline separation of closely related species.
Sensitivity Excellent; capable of detecting trace-level components.[23][24]
Ease of Use Moderate to low; requires significant user training and expertise.

Head-to-Head Comparison: TLC vs. LC-MS

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid, qualitative check of reaction progress.[9]Definitive, quantitative analysis and impurity profiling.[23]
Speed Very Fast (minutes).[8]Moderate (minutes per sample).
Cost Low.[7]High.[23]
Sensitivity Low.[17]Very High.[18]
Data Output Visual spots, Rf values.Chromatogram (retention time) and Mass Spectrum (m/z).
Quantification No (at best, semi-quantitative).[17]Yes (highly accurate with standards).[23]
Confirmation By comparison to standards (Rf).By retention time and accurate mass.
Throughput High (multiple samples/plate).Moderate (sequential injections).
Required Skill Low.[7]High.

Conclusion and Authoritative Recommendations

Both TLC and LC-MS are powerful tools for monitoring sulfide oxidation, but they serve distinct and complementary purposes. The choice is not about which technique is "better," but which is more appropriate for the question at hand.

  • For high-frequency, in-process checks at the bench, TLC is the undisputed champion. Its speed, simplicity, and low cost allow a researcher to quickly answer the most pressing question: "Is my starting material gone yet?" It provides immediate feedback to guide reaction decisions without the need for complex sample preparation or instrumentation queues.[7][8][25]

  • For definitive identification, purity assessment, and quantitative analysis, LC-MS is the essential tool. When you need to confirm the exact mass of your products, search for low-level impurities, or obtain kinetic data, the sensitivity and specificity of LC-MS are indispensable.[20][23][24] It provides the high-quality, unambiguous data required for publications, regulatory filings, and critical process development decisions.

A synergistic workflow is the most effective approach: Use TLC for rapid, iterative monitoring throughout the course of the reaction. Once TLC indicates the reaction is complete or has reached the desired state, use a final LC-MS analysis to confirm the product's identity, determine its purity, and quantify the final reaction mixture composition. This integrated strategy leverages the strengths of both techniques, enabling efficient, confident, and data-rich chemical synthesis.

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